molecular formula C12H11NO4 B8350186 Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Cat. No.: B8350186
M. Wt: 233.22 g/mol
InChI Key: GVUKEGGPRHXHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)11-7-10(13-17-11)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3

InChI Key

GVUKEGGPRHXHKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (1 g, 4.04 mmol, prepared according to literature method Tet. Lett 2009, 50(27), 3948-3951) in 8 mL DCM, Boron tribromide 1 M solution in DCM (8.0 mL, 8.08 mmol) was added dropwise at −78° C. After complete addition reaction mixture was allowed to warm slowly and further stirred for 16 hrs at RT. After completion of the reaction, solvent was removed under reduced pressure. The reaction mixture was diluted with ice cold water (20 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with water, brine and dried over sodium sulfate, filtered and concentrated under reduced pressure to get ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate (0.7 g).
Quantity
1 g
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reactant
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8 mL
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solvent
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0 (± 1) mol
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8 mL
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Synthesis routes and methods II

Procedure details

3-(4-Methoxy-phenyl)-isoxazole-5-carboxylic acid ethyl ester (available from ChemDiv Inc., 6605 Nancy Ridge Dr, San Diego, Calif., 92121, USA; 15 g, 60.1 mmol) was taken up in CH2Cl2 (30 mL) and 1 M BBr3 (400 mL, 400 mmol) was added. The reaction mixture was stirred at room temperature overnight. The mixture was added to a beaker of ice-water and the solid was collected by filtration. The solid was taken up in EtOAc and the solution was washed with water to remove most of the undesired carboxylic acid side product. Yield: 1.9 g (14%).
Quantity
15 g
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reactant
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400 mL
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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30 mL
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